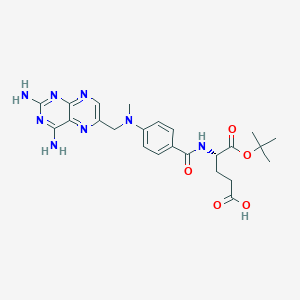![molecular formula C32H54N8Pb B11929070 2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetracontane;lead(2+) is a complex chemical compound that features a unique structure with multiple nitrogen atoms and a lead ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+) typically involves the coordination of lead ions with a pre-formed organic ligand. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The lead ion can be oxidized under certain conditions, leading to changes in the oxidation state.
Reduction: The compound can be reduced, affecting the lead ion and potentially altering the overall structure.
Substitution: Nitrogen atoms in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lead oxides, while substitution reactions could yield derivatives with different functional groups attached to the nitrogen atoms.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique coordination properties and potential use as a catalyst in various reactions.
Biology
The compound’s interactions with biological molecules are of interest, particularly in understanding how it can bind to proteins or DNA.
Medicine
Research is ongoing to explore the potential medicinal applications of this compound, including its use in drug delivery systems or as a therapeutic agent.
Industry
In industry, the compound may be used in the development of advanced materials, such as coatings or composites, due to its unique structural properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the lead ion with various molecular targets. The pathways involved include interactions with nitrogen atoms and other functional groups, leading to changes in the structure and reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19 (39),20,22,24,26,28,30 (37),31,33,35-nonadecaene
- Zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19 (39),20,22,24,26,28,30 (37),31,33,35-nonadecaene
Uniqueness
The uniqueness of 2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+) lies in its specific coordination with lead ions, which imparts distinct chemical and physical properties compared to similar compounds with other metal ions.
Propriétés
Formule moléculaire |
C32H54N8Pb |
|---|---|
Poids moléculaire |
758 g/mol |
Nom IUPAC |
2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+) |
InChI |
InChI=1S/C32H54N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h17-33,36-40H,1-16H2;/q-2;+2 |
Clé InChI |
OCYAOZPIIPALIR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3NC2NC4C5CCCCC5C([N-]4)NC6C7CCCCC7C(N6)NC8C9CCCCC9C(N3)[N-]8.[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)




![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)




![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)

